molecular formula C12H15BrO3 B4269374 ethyl 2-(3-bromophenoxy)-2-methylpropanoate

ethyl 2-(3-bromophenoxy)-2-methylpropanoate

Cat. No.: B4269374
M. Wt: 287.15 g/mol
InChI Key: JIGVVUZSRMJMNC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of propanoic acid, featuring a bromophenoxy group attached to the ethyl ester of 2-methylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromophenoxy)-2-methylpropanoate typically involves the esterification of 2-(3-bromophenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophile, typically in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

    Ester Hydrolysis: The major products are 2-(3-bromophenoxy)-2-methylpropanoic acid and ethanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-bromophenoxy)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenoxy group can enhance binding affinity to certain molecular targets, while the ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenoxy)-2-methylpropanoate can be compared with other similar compounds such as:

    2-(3-bromophenoxy)ethylamine: This compound features an amine group instead of an ester, which can lead to different reactivity and biological activity.

    2-(3-bromophenoxy)acetic acid: The acetic acid derivative lacks the methyl group, which can affect its chemical properties and applications.

    2-(3-bromophenoxy)propanoic acid: This compound is the carboxylic acid precursor to the ester and can be used in similar synthetic applications.

Properties

IUPAC Name

ethyl 2-(3-bromophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-4-15-11(14)12(2,3)16-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGVVUZSRMJMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g (144.5 mmol) of 3-bromophenol are placed in the presence of K2CO3 (21 g, 152 mmol) in 75 ml of ethyl 2-bromoisobutyrate and heated to reflux for 7 h. After elimination of K2CO3 by filtration, the reaction medium is dry concentrated. After purification by flash chromatography on silica (petroleum ether:AcOEt 90:10), 37 g of intermediate 10d are collected in the form of clear oil (yield=89%). TLC silica gel 60 F 254 Merck, petroleum ether:AcOEt 90:10, Rf=0.40.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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